Ceftazidime anhydrous, (E)-

Übersicht

Beschreibung

Ceftazidime anhydrous, (E)- is a third-generation cephalosporin antibiotic. It is a broad-spectrum beta-lactam antibiotic used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia . It is particularly effective against Pseudomonas aeruginosa .

Wirkmechanismus

Target of Action

Ceftazidime anhydrous, (E)-, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) , which are a family of enzymes involved in the synthesis and remodeling of the bacterial cell wall .

Mode of Action

Ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria . As β-lactam antibiotics, including cephalosporins like ceftazidime, inhibit essential PBPs, this results in impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

Ceftazidime affects the peptidoglycan synthesis pathway in bacteria. Peptidoglycan is a glycopeptide polymer that forms the bacterial cell wall . By inhibiting PBPs, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption leads to impaired cell wall homeostasis and eventual bacterial cell death .

Pharmacokinetics

Ceftazidime and avibactam have complementary pharmacokinetic profiles. Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The result of ceftazidime’s action is the death of the bacterial cells. By inhibiting the PBPs, ceftazidime disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . This makes ceftazidime effective against a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia, among others .

Action Environment

The action of ceftazidime can be influenced by various environmental factors. For instance, the pH of the solution in which ceftazidime is dissolved can range from 5 to 8 . The osmolality of the solution is approximately 300 mOsmol/kg, and the pH of thawed solutions ranges from 5 to 7.5 . These factors can influence the stability and efficacy of ceftazidime. Furthermore, the presence of β-lactamase-producing bacteria can affect the action of ceftazidime, although it is notable for its resistance to numerous β-lactamases .

Biochemische Analyse

Biochemical Properties

Ceftazidime anhydrous, (E)- is bactericidal, primarily inhibiting enzymes responsible for cell-wall synthesis, specifically penicillin-binding protein 3 (PBP3) . It interacts with these proteins, inhibiting their function and leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Cellular Effects

Ceftazidime anhydrous, (E)- has been found to strongly upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . Thus, ceftazidime can impede the cell cycle from G1 to S phase, inhibiting cell proliferation .

Molecular Mechanism

Ceftazidime anhydrous, (E)- exerts its effects at the molecular level through binding interactions with biomolecules, specifically penicillin-binding proteins . It inhibits these enzymes, leading to impaired cell wall synthesis and bacterial cell death . Furthermore, it has been found to promote p27 expression and inhibit cell proliferation by reducing Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .

Temporal Effects in Laboratory Settings

The effects of Ceftazidime anhydrous, (E)- have been observed to change over time in laboratory settings . It has been found to be as effective as carbapenems for treatment of infections in a setting of ∼25% ESBL-carrying Enterobacteriaceae . The safety of the drug should be further evaluated due to a higher rate of serious adverse events compared with carbapenems .

Dosage Effects in Animal Models

Animal models have supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor . It has been found to be effective in treating complicated intra-abdominal infections (cIAIs) and complicated urinary tract infections (cUTIs) who have limited or no alternative treatment options .

Metabolic Pathways

Ceftazidime anhydrous, (E)- substantially inhibits central carbon metabolism, including the pentose phosphate pathway and tricarboxylic acid cycle . The dysregulation of genes governing these metabolic pathways aligns with the metabolomics findings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ceftazidime is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of ceftazidime involves large-scale fermentation processes to produce the precursor 7-aminocephalosporanic acid, followed by chemical synthesis steps to introduce the desired side chains . The final product is purified through crystallization and filtration processes to obtain ceftazidime anhydrous in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Ceftazidime undergoes various chemical reactions, including:

Oxidation: Ceftazidime can be oxidized under certain conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Ceftazidime can undergo substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions

Common reagents used in the reactions of ceftazidime include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of ceftazidime include various degradation products, which can be identified and quantified using chromatographic techniques .

Wissenschaftliche Forschungsanwendungen

Ceftazidime anhydrous has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Ceftazidime is compared with other third-generation cephalosporins such as cefotaxime and ceftriaxone. While all these compounds share a similar mechanism of action, ceftazidime is unique in its enhanced activity against Pseudomonas aeruginosa . Other similar compounds include:

Ceftriaxone: Known for its long half-life and once-daily dosing regimen, but also less effective against Pseudomonas aeruginosa.

Ceftazidime’s unique structure and side chains contribute to its specific antibacterial spectrum and resistance to certain beta-lactamases .

Eigenschaften

CAS-Nummer |

97148-38-4 |

|---|---|

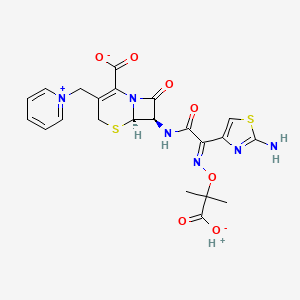

Molekularformel |

C22H22N6O7S2 |

Molekulargewicht |

546.6 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydron |

InChI |

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,18-/m1/s1 |

InChI-Schlüssel |

ORFOPKXBNMVMKC-DWVKKRMSSA-N |

SMILES |

[H+].CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Isomerische SMILES |

[H+].CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Kanonische SMILES |

[H+].CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Physikalische Beschreibung |

Solid |

Löslichkeit |

5.73e-03 g/L |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.